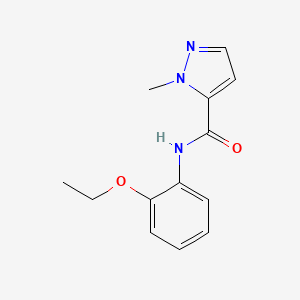![molecular formula C14H27N3O2 B5957773 N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide](/img/structure/B5957773.png)
N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide is a chemical compound with the molecular formula C14H27N3O2 and a molecular weight of 269.38308 g/mol . This compound is characterized by the presence of a piperazine ring substituted with butanoyl and butanamide groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperazine with butanoyl chloride to form N-(4-butanoylpiperazin-1-yl)butanamide. This intermediate is then reacted with ethylamine to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Scientific Research Applications
N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes in biological systems, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide can be compared with other piperazine derivatives such as:
N-(4-butanoylpiperazin-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Acts as an acetylcholinesterase inhibitor.
These compounds share the piperazine core but differ in their substituents, leading to unique properties and applications.
Properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-5-13(18)15-7-8-16-9-11-17(12-10-16)14(19)6-4-2/h3-12H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPWDCJQFRECFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1CCN(CC1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol](/img/structure/B5957691.png)
![2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione](/img/structure/B5957699.png)
![[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B5957715.png)
![N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide](/img/structure/B5957720.png)
![N-[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]-N'-(2-methylphenyl)guanidine](/img/structure/B5957724.png)
![5-bromo-2-[(3-carboxyacryloyl)amino]benzoic acid](/img/structure/B5957725.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone](/img/structure/B5957729.png)
![ethyl (4-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B5957749.png)

![[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B5957764.png)
![ethyl 2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5957771.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B5957783.png)
![1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methylpiperidine](/img/structure/B5957792.png)
![2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957799.png)
